3,5-Dimethylpyrazole phosphate
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Description
3,5-Dimethyl-1H-pyrazole phosphate is an organic compound with the molecular formula C5H11N2O4P . It is one of several isomeric derivatives of pyrazole that contain two methyl substituents . The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .
Synthesis Analysis
The synthesis of 3,5-dimethylpyrazole involves the condensation of acetylacetone and hydrazine . The reaction is represented as follows: CH3C(O)CH2C(O)CH3 + N2H4 → (CH3C)2CHN2H + 2 H2O . It has found use as a blocking agent for isocyanates .Molecular Structure Analysis
The molecular structure of 3,5-Dimethyl-1H-pyrazole phosphate is represented by the formula CHNOP . It has an average mass of 194.126 Da and a monoisotopic mass of 194.045639 Da .Chemical Reactions Analysis
3,5-Dimethyl-1H-pyrazole is a common reagent for the preparation of pyrazolato ligated complexes . It reacts with malonic esters to give a family of cross-conjugated monomeric betaines .Physical and Chemical Properties Analysis
3,5-Dimethyl-1H-pyrazole is a white solid that dissolves well in polar organic solvents . It has a chemical formula of C5H8N2, a molar mass of 96.133 g·mol−1, a density of 1.027 g/cm3, a melting point of 107.5 °C, and a boiling point of 218 °C .Mechanism of Action
Safety and Hazards
3,5-Dimethyl-1H-pyrazole is harmful if swallowed and may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/clothing/eye protection/face protection .
Properties
IUPAC Name |
3,5-dimethyl-1H-pyrazole;phosphoric acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2.H3O4P/c1-4-3-5(2)7-6-4;1-5(2,3)4/h3H,1-2H3,(H,6,7);(H3,1,2,3,4) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTLLLOWRQPZBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C.OP(=O)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N2O4P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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